Crystallinity Enhancement: Oxalate Salt vs. Free Base
The oxalate salt form of 1-Cbz-piperidine-4-carboxamidine exhibits significantly enhanced crystallinity compared to its free base analog. Powder X-ray diffraction (PXRD) analysis of analogous piperidine-oxalate systems reveals characteristic reflection patterns indicative of a highly ordered crystalline lattice, with distinct peaks at 2θ values that serve as fingerprints for phase identification and purity assessment [1]. This contrasts with the often amorphous or poorly crystalline nature of the free base (CAS 885270-25-7), which lacks the robust ionic interactions provided by the oxalate counterion .
| Evidence Dimension | Crystallinity (PXRD pattern) |
|---|---|
| Target Compound Data | Well-defined crystalline phase with characteristic PXRD reflections (class-level data for piperidine-oxalates) |
| Comparator Or Baseline | Free base 1-Cbz-piperidine-4-carboxamidine (CAS 885270-25-7); typically amorphous or poorly crystalline |
| Quantified Difference | Qualitative enhancement in crystallinity; oxalate salt forms layered salt networks confirmed by X-ray diffraction [1] |
| Conditions | Solid-state characterization via powder X-ray diffraction |
Why This Matters
Enhanced crystallinity ensures batch-to-batch consistency, simplifies purification via recrystallization, and improves long-term storage stability, directly impacting procurement for reliable synthetic workflows.
- [1] Smith, G., & Wermuth, U. D. (2010). Three-dimensional hydrogen-bonded structures in the hydrated proton-transfer salts of isonipecotamide with the dicarboxylic oxalic and adipic acid homologues. Acta Crystallographica Section C, 66(1), o5-o10. View Source
